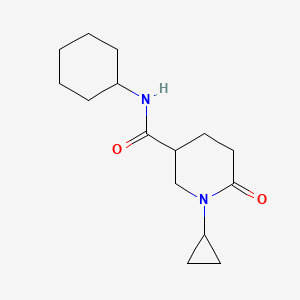![molecular formula C24H22N2O3 B4940313 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. PBP10 is a benzoxazole derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models of inflammatory diseases. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is its broad range of potential therapeutic applications, which makes it a promising candidate for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. One area of investigation could be the development of new drug formulations that improve the solubility and bioavailability of this compound. Another area of research could be the identification of new targets and signaling pathways that are involved in the activity of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-amino-3-methylphenol in the presence of sodium hydroxide to form the intermediate 2-(3-methylphenyl)-1,3-benzoxazole-5-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzamide to yield this compound.
科学的研究の応用
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-13-28-20-10-7-17(8-11-20)23(27)25-19-9-12-22-21(15-19)26-24(29-22)18-6-4-5-16(2)14-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKATDDLUCJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940230.png)
![4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4940234.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)




![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)



